N-(4-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide
Description
This compound features a fused pyrido[1,2-c]pyrimidin-1,3-dione core substituted with a 5-methyl-1,2,4-oxadiazole ring at position 4 and an N-(4-methoxyphenyl)acetamide group at position 2. The 1,2,4-oxadiazole moiety is known for its electron-deficient nature, enhancing binding affinity to biological targets, while the methoxyphenyl group may improve pharmacokinetic properties like solubility and bioavailability .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5/c1-12-21-18(23-30-12)17-15-5-3-4-10-24(15)20(28)25(19(17)27)11-16(26)22-13-6-8-14(29-2)9-7-13/h6-9H,3-5,10-11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUAIJNMCFJIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[1,2-c]pyrimidine structure, followed by the introduction of the oxadiazole ring and the methoxyphenyl group. Key reagents include acetic anhydride, methoxybenzene, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. For instance:
- Study Findings : Compounds similar to N-(4-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrido[1,2-c]pyrimidin] were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The structural features of this compound suggest potential anticancer properties:
- Mechanisms : Compounds with pyrido[1,2-c]pyrimidine moieties have been reported to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The incorporation of oxadiazole rings enhances this activity by targeting specific cellular pathways.
Synthesis and Evaluation
A detailed study involved the synthesis of N-(4-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrido[1,2-c]pyrimidin] derivatives:
- Synthesis Method : The compound was synthesized using a multi-step process involving the reaction of appropriate precursors under controlled conditions.
- Characterization Techniques : The synthesized compounds were characterized using IR spectroscopy, NMR spectroscopy (both and ), and mass spectrometry to confirm their structures .
Pharmacological Studies
Pharmacological evaluations demonstrated that the synthesized compounds exhibited:
- Antibacterial Activity : Compounds were tested using agar diffusion methods showing varying degrees of effectiveness against selected bacterial strains.
- Inhibition Studies : Lipoxygenase inhibition assays indicated that certain derivatives could serve as potential anti-inflammatory agents .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Features
The compound shares structural similarities with several heterocyclic systems documented in the evidence:
Key Observations :
- Acetamide Substituents : The 4-methoxyphenyl group in the target compound is less electron-withdrawing than the 4-nitrophenyl group in , which may reduce cytotoxicity while improving solubility .
- Core Complexity: The pyrido[1,2-c]pyrimidinone core is more rigid and fused compared to simpler pyridine or pyrimidine cores (e.g., ), likely influencing binding kinetics and metabolic stability .
Pharmacological and Physicochemical Properties
- Lipophilicity : The 4-methoxyphenyl group enhances lipophilicity (logP ~2.5–3.0) compared to nitro- or chloro-substituted analogues (logP ~3.5–4.0) .
- Solubility : Methoxy groups improve aqueous solubility (e.g., ~50–100 µM in PBS) versus chlorophenyl derivatives (~10–20 µM) .
- Bioactivity : While direct data are lacking, structurally related 1,2,4-oxadiazoles show kinase inhibition (IC50: 0.1–10 µM) and antimicrobial activity (MIC: 2–8 µg/mL) .
Biological Activity
N-(4-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide (CAS No. 1775503-40-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Methoxyphenyl group : Enhances lipophilicity and potentially increases bioavailability.
- 1,2,4-Oxadiazole moiety : Known for its pharmacological properties including antimicrobial and anticancer activities.
- Pyrido[1,2-c]pyrimidine scaffold : Associated with various biological activities including inhibition of kinases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
-
Cytotoxicity Assays : The compound has shown promising results in several cytotoxicity assays against various cancer cell lines. In one study, it exhibited significant inhibitory effects on the proliferation of HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines with IC50 values in the low micromolar range .
Cell Line IC50 (µM) HCT-116 0.67 HeLa 0.80 MCF-7 0.87 - Mechanism of Action : The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest. The compound has been shown to activate caspases and induce morphological changes characteristic of apoptosis in treated cells .
- Inhibition of Specific Targets : It has been reported that this compound inhibits key signaling pathways involved in cancer progression. For example:
Other Biological Activities
Beyond its anticancer properties, preliminary studies suggest that this compound may exhibit:
- Anti-inflammatory Effects : Some derivatives within the oxadiazole class have been linked to reduced inflammatory responses in vitro.
Case Studies
A notable case study involved evaluating the compound's efficacy in combination therapies for enhanced anticancer effects. When used alongside established chemotherapeutics like doxorubicin or cisplatin, synergistic effects were observed in several cancer models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
